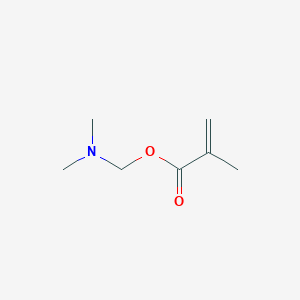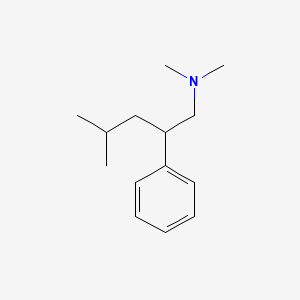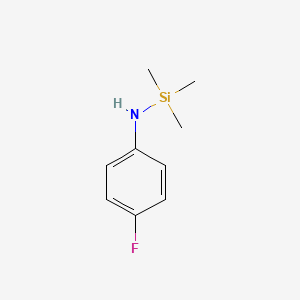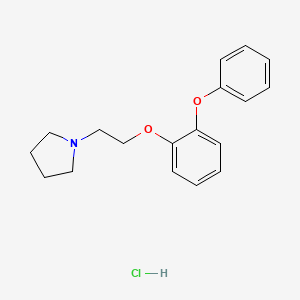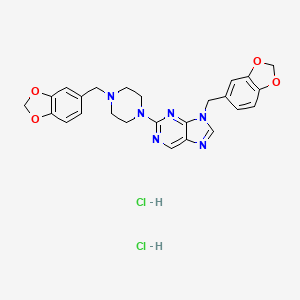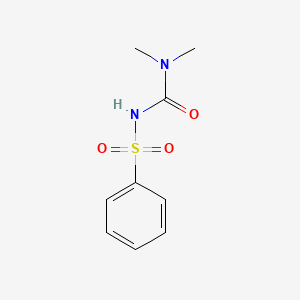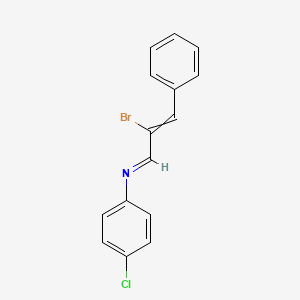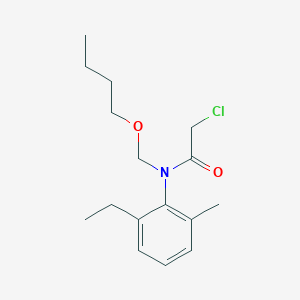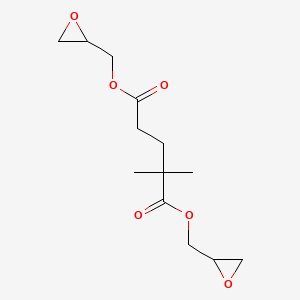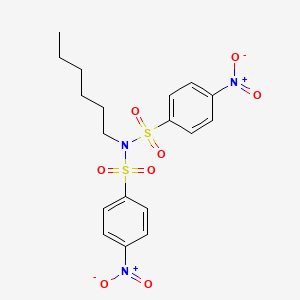
N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide is a complex organic compound with the molecular formula C18H21N3O8S2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with hexylamine to form the intermediate N-hexyl-4-nitrobenzenesulfonamide. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate the substitution reactions.
Major Products Formed
Reduction: The major products formed from the reduction of nitro groups are the corresponding amines.
Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Applications De Recherche Scientifique
N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s sulfonamide groups make it a potential candidate for studying enzyme inhibition, particularly in the context of sulfonamide-based drugs.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of antimicrobial agents.
Mécanisme D'action
The mechanism of action of N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hexyl-4-nitrobenzenesulfonamide: Lacks the additional nitrobenzene-1-sulfonyl group, making it less complex.
4-Nitrobenzenesulfonyl chloride: Used as a precursor in the synthesis of the target compound.
Uniqueness
N-Hexyl-4-nitro-N-(4-nitrobenzene-1-sulfonyl)benzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various research fields .
Propriétés
Numéro CAS |
24332-42-1 |
|---|---|
Formule moléculaire |
C18H21N3O8S2 |
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
N-hexyl-4-nitro-N-(4-nitrophenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C18H21N3O8S2/c1-2-3-4-5-14-19(30(26,27)17-10-6-15(7-11-17)20(22)23)31(28,29)18-12-8-16(9-13-18)21(24)25/h6-13H,2-5,14H2,1H3 |
Clé InChI |
TYESGRVWHLWELD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


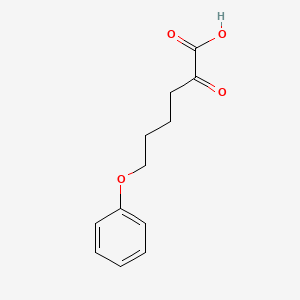
![12a-Methyl-3,4,4a,4b,5,6,9,10,11,12-decahydronaphtho[2,1-f]chromene-2,8-dione](/img/structure/B14685611.png)
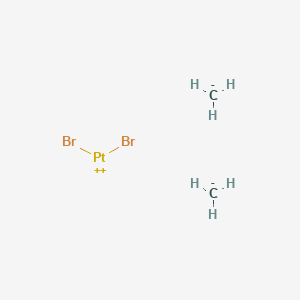
![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)
